Bromo-PEG3-azide

描述

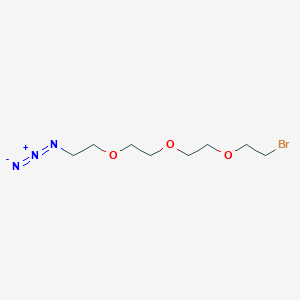

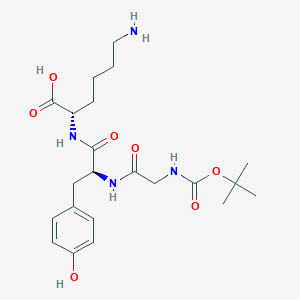

Bromo-PEG3-azide is a PEG-based linker that contains a bromide group and an azide group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Bromo-PEG3-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular formula of Bromo-PEG3-azide is C8H16BrN3O3 . Its molecular weight is 282.14 .Chemical Reactions Analysis

The azide group in Bromo-PEG3-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis

Bromo-PEG3-azide is a liquid at 20°C . It should be stored under inert gas at -20°C . It is sensitive to light, moisture, and heat . It is soluble in DMSO, DCM, DMF .科学研究应用

Bromo-PEG3-azide is a PEG linker containing a bromide group and an azide group . Here are some general applications and properties:

- Scientific Field: Bioconjugation Chemistry

- Application Summary : Bromo-PEG3-azide is often used in bioconjugation chemistry, a field of study that involves attaching two or more biomolecules together. The hydrophilic PEG spacer in Bromo-PEG3-azide increases solubility in aqueous media .

- Methods of Application : The azide group in Bromo-PEG3-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

- Results or Outcomes : The result of these reactions is a stable triazole linkage, which can be useful in various biochemical applications .

-

Scientific Field: Click Chemistry

- Application Summary : Bromo-PEG3-azide is widely used in Click Chemistry . This field involves reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .

- Methods of Application : In Click Chemistry, the azide group in Bromo-PEG3-azide can react with a terminal acetylene in the presence of a copper (I) catalyst to form a stable triazole linkage . This reaction is highly selective and stable under most conditions .

- Results or Outcomes : The result of these reactions is a stable triazole linkage, which can be useful in various biochemical applications .

-

Scientific Field: PROTACs Synthesis

- Application Summary : Bromo-PEG3-azide can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

- Methods of Application : Bromo-PEG3-azide is used as a linker in the synthesis of PROTACs . It can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

- Results or Outcomes : The result is a PROTAC that can target a specific protein for degradation, which can be useful in various therapeutic applications .

-

Scientific Field: Protein Conjugation

- Application Summary : Bromoacetamido-dPEG ® ₃-azide can be used to conjugate two different proteins or an antibody with a payload .

- Methods of Application : The bromoacetamido reacts with a free thiol and the azide reacts with terminal alkynes or strained alkynes using copper-catalyzed “click” chemistry .

- Results or Outcomes : The result is a conjugated protein or antibody, which can be useful in various biochemical and therapeutic applications .

-

Scientific Field: Drug Delivery

- Application Summary : Bromo-PEG3-azide can be used in the field of drug delivery . The hydrophilic PEG spacer increases solubility in aqueous media, which can be beneficial for improving the bioavailability of certain drugs .

- Methods of Application : The azide group in Bromo-PEG3-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This can be used to attach a drug molecule to a carrier molecule .

- Results or Outcomes : The result is a drug-carrier conjugate that can improve the delivery of the drug to its target site .

-

Scientific Field: Synthesis of Azidothymidine

- Application Summary : Azide ion, similar to the one in Bromo-PEG3-azide, has been used in the synthesis of AZT (azidothymidine), an antiretroviral medication used to prevent and treat HIV/AIDS .

- Methods of Application : The Mitsunobu Reaction allows displacement of an -OH group with a nucleophile with inversion of configuration . This can be used to introduce the azide group into the thymidine molecule .

- Results or Outcomes : The result is azidothymidine, a medication that can inhibit the replication of HIV .

安全和危害

Bromo-PEG3-azide should be handled only by, or directly under the supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

未来方向

Bromo-PEG3-azide is a PEG linker containing a bromide group and an azide group. The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This makes it a promising reagent for future research and development .

属性

IUPAC Name |

1-azido-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJKYJPWZDLXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCBr)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo-PEG3-azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)